molecular formula C12H18N2O2 B13621605 5-Methoxy-2-(piperazin-1-ylmethyl)phenol

5-Methoxy-2-(piperazin-1-ylmethyl)phenol

Cat. No.: B13621605
M. Wt: 222.28 g/mol
InChI Key: WZBQLBDYLFYWHD-UHFFFAOYSA-N
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Description

5-Methoxy-2-(piperazin-1-ylmethyl)phenol: is a chemical compound that belongs to the class of phenols It features a methoxy group at the 5-position and a piperazin-1-ylmethyl group at the 2-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(piperazin-1-ylmethyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxyphenol and piperazine.

    Mannich Reaction: The Mannich reaction is employed to introduce the piperazin-1-ylmethyl group at the 2-position of the phenol ring. This involves the reaction of 5-methoxyphenol with formaldehyde and piperazine under acidic conditions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-(piperazin-1-ylmethyl)phenol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

    Industry: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-ylmethyl)phenol: Lacks the methoxy group at the 5-position.

    5-Methoxy-2-(methylamino)methylphenol: Contains a methylamino group instead of the piperazin-1-ylmethyl group.

Uniqueness

5-Methoxy-2-(piperazin-1-ylmethyl)phenol is unique due to the presence of both the methoxy and piperazin-1-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its interactions with biological targets and its utility in various applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

5-methoxy-2-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C12H18N2O2/c1-16-11-3-2-10(12(15)8-11)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3

InChI Key

WZBQLBDYLFYWHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNCC2)O

Origin of Product

United States

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